molecular formula C12H17ClN2O2 B2517037 4-Amino-1-(4-ethoxyphenyl)pyrrolidin-2-one hydrochloride CAS No. 1177324-42-3

4-Amino-1-(4-ethoxyphenyl)pyrrolidin-2-one hydrochloride

Cat. No.: B2517037
CAS No.: 1177324-42-3
M. Wt: 256.73
InChI Key: PXKHATLEBOLSOS-UHFFFAOYSA-N
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Description

4-Amino-1-(4-ethoxyphenyl)pyrrolidin-2-one hydrochloride is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of an amino group at the 4-position and an ethoxyphenyl group at the 1-position of the pyrrolidin-2-one ring. Pyrrolidinones are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(4-ethoxyphenyl)pyrrolidin-2-one hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-ethoxybenzaldehyde with an appropriate amine to form an imine intermediate, which is then cyclized to form the pyrrolidinone ring. The reaction conditions often involve the use of a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and optimized reaction parameters can significantly enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(4-ethoxyphenyl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

4-Amino-1-(4-ethoxyphenyl)pyrrolidin-2-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-1-(4-ethoxyphenyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one: A simpler analog without the amino and ethoxyphenyl groups.

    4-Amino-1-phenylpyrrolidin-2-one: Similar structure but lacks the ethoxy group.

    1-(4-Ethoxyphenyl)pyrrolidin-2-one: Similar structure but lacks the amino group

Uniqueness

4-Amino-1-(4-ethoxyphenyl)pyrrolidin-2-one hydrochloride is unique due to the presence of both the amino and ethoxyphenyl groups, which can enhance its biological activity and specificity. These functional groups can influence the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties .

Properties

IUPAC Name

4-amino-1-(4-ethoxyphenyl)pyrrolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c1-2-16-11-5-3-10(4-6-11)14-8-9(13)7-12(14)15;/h3-6,9H,2,7-8,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKHATLEBOLSOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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